molecular formula C7H13ClF3N B1456758 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1376380-74-3

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No. B1456758
M. Wt: 203.63 g/mol
InChI Key: KUXNOAUBDNRTEA-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H13ClF3N . It has a molecular weight of 203.64 . The compound exists in two isomeric forms, (S)-1-Cyclopentyl-2,2,2-trifluoroethanamine Hydrochloride and ®-1-Cyclopentyl-2,2,2-trifluoroethanamine Hydrochloride .


Synthesis Analysis

The synthesis of 2,2,2-trifluoroethylamine, a key intermediate in the synthesis of “1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride”, can be achieved by reacting trifluoromethyl formamide with a ruthenium catalyst and pinacolborane . The reaction mixture is stirred at 80°C for 24 hours. The progress of the reaction can be monitored using TLC .


Molecular Structure Analysis

The IUPAC name for the compound is (S)-1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride and ®-1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride . The InChI code for the compound is 1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H .


Chemical Reactions Analysis

The compound 2,2,2-trifluoroethylamine, which is an intermediate in the synthesis of “1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride”, is very stable. Its decomposition products include CO2, CO, and HF .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It is soluble in water . The compound is stable and has a weak basicity .

Scientific Research Applications

Catalytic Applications

  • Used in the reductive amination of cyclopentanone under mild conditions, showing high catalytic activity and stability, and applicable to a range of aldehydes/ketones. The catalyst's activity is influenced by geometric effects rather than electronic effects of Ru species (Guo et al., 2019).

Synthesis of Organic Compounds

  • Involved in the synthesis of novel tricyclic compounds with unique amine moieties for the development of anti-influenza virus agents (Oka et al., 2001).
  • Plays a role in the synthesis of complex compounds with various amine hydrochlorides through intermolecular hydrogen bonds and hydrophobic effects (Ishizu & Noguchi, 1998).
  • Used in the preparation of novel chiral compounds with analgesic activity (Takahashi et al., 1984).

Reaction Mechanisms and Synthesis Techniques

  • Studied for its role in the mechanism of amide formation in aqueous media (Nakajima & Ikada, 1995).
  • Employed in effective cycloaddition reactions for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles (Wang et al., 2011).

Other Applications

  • Used in the synthesis and characterization of cycloaliphatic substituted polysiloxanes, producing amine-terminated polysiloxanes with potential applications in the creation of crosslinked epoxy-amine films (Dworak & Soucek, 2007).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with the compound include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Currently, the production capacity of 2,2,2-trifluoroethylamine, a key intermediate in the synthesis of “1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride”, cannot meet domestic demand in China, indicating a broad development prospect .

properties

IUPAC Name

1-cyclopentyl-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXNOAUBDNRTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856557
Record name 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride

CAS RN

1376380-74-3
Record name 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride
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1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride
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1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 6
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride

Citations

For This Compound
1
Citations
JS Disch, JM Duffy, ECY Lee, D Gikunju… - Journal of Medicinal …, 2021 - ACS Publications
Bispecific degraders (PROTACs) of ERα are expected to be advantageous over current inhibitors of ERα signaling (aromatase inhibitors/SERMs/SERDs) used to treat ER+ breast cancer…
Number of citations: 34 pubs.acs.org

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